Benzenesulfonamide, 4-diazenyl-

Description

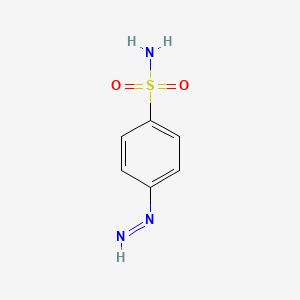

Benzenesulfonamide, 4-diazenyl- (CAS: 90829-71-3, molecular formula: C₆H₇N₃O₂S) is a sulfonamide derivative featuring a diazenyl (-N=N-) substituent at the para position of the benzene ring. This structural motif is characteristic of azo compounds, which are widely studied for their applications in medicinal chemistry, particularly as enzyme inhibitors or cytotoxic agents .

Properties

CAS No. |

90829-71-3 |

|---|---|

Molecular Formula |

C6H7N3O2S |

Molecular Weight |

185.21 g/mol |

IUPAC Name |

4-diazenylbenzenesulfonamide |

InChI |

InChI=1S/C6H7N3O2S/c7-9-5-1-3-6(4-2-5)12(8,10)11/h1-4,7H,(H2,8,10,11) |

InChI Key |

UNIHIQDMSWDAQH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N=N)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Diazotization Reaction

The diazotization process converts an aromatic amine group into a diazonium salt intermediate. This is generally performed under acidic conditions at low temperatures (0–5 °C) to maintain the stability of the diazonium salt.

- Dissolve the aniline or sulfanilamide derivative in hydrochloric acid (often 40% HCl).

- Cool the solution to approximately 0 °C or below (down to −5 °C in some protocols).

- Add sodium nitrite (NaNO2) solution dropwise with stirring to generate the diazonium salt.

- Maintain the reaction temperature below 5 °C to prevent decomposition.

Example from literature:

In the synthesis of (E)-4-((5-acetyl-2-hydroxyphenyl)diazenyl)benzenesulfonamide, sulfanilamide was diazotized in dilute NaOH solution at 0–5 °C for 4 hours.

Another patent describes diazotization of 4-amino-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide in a mixture of acids, using 5 to 7 cm³ of fatty acid per 1 mmol of amine, with sodium nitrite added dropwise to maintain temperature below 8 °C.

Azo Coupling Reaction

The diazonium salt formed is then coupled with an activated aromatic compound, such as phenols or aromatic amines, under alkaline or neutral conditions to form the azo linkage (-N=N-).

- Prepare a solution of the coupling partner (e.g., phenol or 4-hydroxyacetophenone) in aqueous sodium hydroxide.

- Cool the solution to 0–5 °C.

- Add the diazonium salt solution slowly with stirring.

- Stir the mixture for 1–4 hours at low temperature.

- Neutralize the reaction mixture and allow the azo compound to precipitate.

- Filter, wash, dry, and purify the product, often by crystallization.

Example:

The azo coupling of sulfanilamide diazonium salt with 4-hydroxyacetophenone in dilute NaOH at 0–5 °C yielded (E)-4-((5-acetyl-2-hydroxyphenyl)diazenyl)benzenesulfonamide with high purity.

In another method, salicylaldehyde was coupled with sulfamethoxazole diazonium salt under cold conditions, followed by acidification to precipitate the azo product.

Post-Synthesis Modifications and Purification

- The crude azo compounds are often purified by recrystallization from solvents such as water-N,N-dimethylformamide mixtures or ethanol.

- Some protocols involve neutralization and washing steps to remove excess acids or bases.

- Yields after purification typically range from 85% to over 90% depending on the method.

Alternative and Green Chemistry Approaches

Recent studies have introduced greener and more efficient methods for synthesizing benzenesulfonamide diazenyl derivatives:

- Solvent-free grindstone method: Used in Claisen–Schmidt condensation to prepare chalcone derivatives containing the azo group, offering eco-friendly, high-yielding, and simple synthesis without hazardous solvents.

- Microwave irradiation: Applied for rapid synthesis of metal complexes of azo benzenesulfonamide derivatives, reducing reaction time to minutes and improving yield.

Summary Table of Preparation Parameters

Research Findings and Analysis

- The diazotization and azo coupling reactions are well-established and reproducible with high yields.

- The azo linkage (-N=N-) shows characteristic IR absorption bands around 1588 cm⁻¹, confirming successful synthesis.

- Spectroscopic methods including FTIR, NMR (1D and 2D), and mass spectrometry are routinely used for structural confirmation.

- Metal complexes of 4-diazenyl benzenesulfonamide derivatives exhibit enhanced biological activities, indicating potential for pharmaceutical applications.

- Green chemistry methods such as solvent-free grinding and microwave-assisted synthesis provide environmentally friendly alternatives without compromising yield or purity.

Chemical Reactions Analysis

Types of Reactions

4-Diazenylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

Reduction: Reduction reactions can break the diazenyl bond, leading to the formation of aniline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.

Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, aniline derivatives, and various substituted benzenesulfonamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Diazenylbenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Mechanism of Action

The mechanism of action of 4-Diazenylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, as a glyoxalase I inhibitor, it binds to the active site of the enzyme, preventing the conversion of methylglyoxal to non-toxic lactic acid. This inhibition leads to the accumulation of cytotoxic metabolites, which can induce apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons of Benzenesulfonamide Derivatives

Key Findings :

- Ureido linkers (e.g., in hCA II inhibitors) enable orientation of hydrophobic tails into enzyme pockets, enhancing inhibition (Ki values in nM range) .

- Phosphorus-based linkers introduce stereochemical diversity, allowing interactions with medium regions of CA active sites .

- Pyrazolyl-diazenyl derivatives exhibit clogP values ~3.5, complying with Lipinski’s rules for oral bioavailability .

Pharmacokinetic and Toxicity Profiles

Biological Activity

Benzenesulfonamide, 4-diazenyl- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, characterization, and biological evaluation, focusing on antimicrobial, anticancer, and other therapeutic potentials.

Synthesis and Characterization

The synthesis of benzenesulfonamide derivatives often involves diazotization reactions. For instance, a study synthesized a series of 4-((4-hydroxynaphthalen-1-yl)diazenyl)benzenesulfonamides through the diazotization of sulfonamide derivatives followed by coupling with 1-naphthol in an alkaline medium. The structures were confirmed using various spectroscopic techniques such as NMR and IR spectroscopy .

Antimicrobial Activity

The antimicrobial activity of benzenesulfonamide derivatives has been extensively studied. For example, a novel compound 4-((3-Formyl-4-hydroxyphenyl) diazenyl)-N-(4-methyloxazol-2-yl)benzenesulfonamide demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that these compounds are effective against pathogens like Staphylococcus aureus and Escherichia coli .

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| 4-diazenyl | Staphylococcus aureus | 8 |

| 4-diazenyl | Escherichia coli | 16 |

| Metal Complex | Pseudomonas aeruginosa | 4 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzenesulfonamide derivatives. A class of compounds synthesized from 4-((2, 4-dihydroxyphenyl)diazenyl)benzenesulfonamides showed selective antitumor activity. The mechanism involves inducing apoptosis in cancer cells, supported by structure-activity relationship (SAR) studies that identified key pharmacophoric elements necessary for activity .

Case Studies

- In Vitro Antibacterial Study : A study evaluated the antibacterial efficacy of several new benzenesulfonamide derivatives against common bacterial strains. The results indicated that metal complexes derived from these compounds exhibited enhanced antibacterial properties compared to their parent ligands .

- Anticancer Mechanism Investigation : Another research focused on the mechanism of action of selected benzenesulfonamide derivatives against cancer cell lines. The compounds were found to inhibit cell proliferation significantly and induce apoptosis through mitochondrial pathways .

Research Findings

The biological evaluation of benzenesulfonamide derivatives has led to promising findings:

- Antimicrobial Efficacy : Many synthesized compounds demonstrated significant antibacterial and antifungal activities.

- Antitumor Potential : Certain derivatives showed strong inhibitory effects on tumor cell lines, indicating their potential as anticancer agents.

- Mechanistic Insights : Studies revealed that these compounds may act by disrupting mitochondrial functions or inhibiting specific enzymes involved in cellular metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.